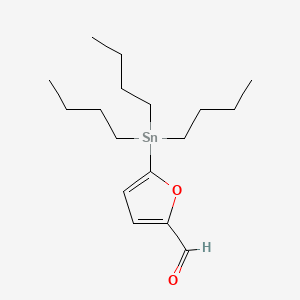
2-Furancarboxaldehyde, 5-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-(tributylstannyl)- is an organic compound that features a furan ring substituted with a formyl group and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 5-(tributylstannyl)- typically involves the stannylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 2-Furancarboxaldehyde, 5-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furancarboxaldehyde, 5-(tributylstannyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagent used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 5-(tributylstannyl)- primarily involves its reactivity due to the presence of the formyl and tributylstannyl groups. The formyl group can participate in nucleophilic addition reactions, while the tributylstannyl group can undergo transmetalation in cross-coupling reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
2-Furancarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity.
2,5-Furandicarboxaldehyde: Contains two formyl groups, offering different synthetic applications.
Uniqueness: 2-Furancarboxaldehyde, 5-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
144968-78-5 |
|---|---|
Formule moléculaire |
C17H30O2Sn |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
5-tributylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
Clé InChI |
KVHBLHMJBQTCKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


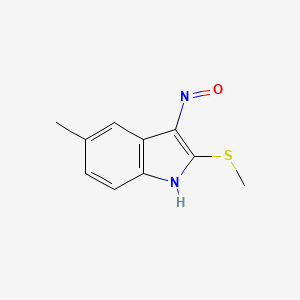

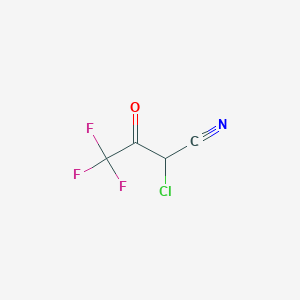
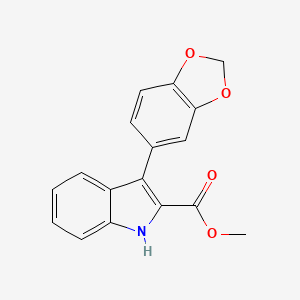

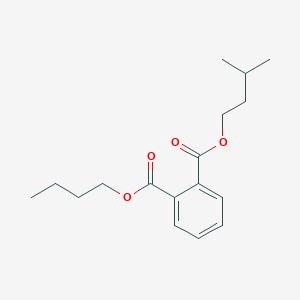
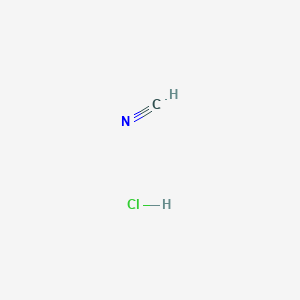
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
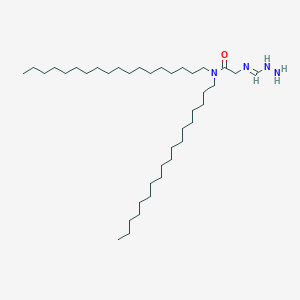
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)

